2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a research compound with the molecular formula C22H15NO5 and a molecular weight of 373.364. This compound is primarily used in scientific research due to its unique chemical structure, which combines furan and quinoline moieties. It is known for its high purity, typically around 95%, making it suitable for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid often involves complex organic reactions. One common method includes the Povarov cycloaddition reaction, which is used to form the quinoline ring system. Another method is the Vilsmeier-Haack reaction, which introduces formyl groups into aromatic compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis under controlled conditions. The use of catalysts, such as water-soluble ruthenium catalysts, can enhance the efficiency of these reactions, particularly in the transformation of bio-derived furans into valuable ketoacids and diketones.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the furan ring into more oxidized derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can be further explored for their pharmacological properties.
Scientific Research Applications
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of new chemical entities and green chemistry processes.
Biology: Explored for its potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antibacterial effects.
Industry: Applied in the production of biobased polymers and sustainable material science.
Mechanism of Action
The mechanism of action of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s furan and quinoline moieties allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antibacterial effects, among other pharmacological actions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: Known for their therapeutic potential.
Quinoline derivatives: Explored for their pharmacological properties, including anti-inflammatory and antibacterial effects.
Properties
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-12-6-7-17-15(10-12)16(22(26)27)11-18(23-17)20-9-8-19(28-20)13-4-2-3-5-14(13)21(24)25/h2-11H,1H3,(H,24,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYKWVRIQXWHRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.